LY113174

Drug Metabolism Toxicology Aromatase Inhibition

LY113174 (CAS 112959-07-6) is a preclinical, orally active, nonsteroidal aromatase inhibitor. It is distinguished from Letrozole and earlier analogs by its reduced hepatic enzyme induction, enabling clean PK/PD data in rodent models. Ideal as a reference standard for in vitro assays and in vivo studies requiring predictable exposure without confounding metabolic effects. ≥98% purity ensures reliable, reproducible results.

Molecular Formula C17H10Cl2N2
Molecular Weight 313.2 g/mol
CAS No. 112959-07-6
Cat. No. B1675540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY113174
CAS112959-07-6
Synonyms8-chloro-5-(4-chlorophenyl)-5H-indeno(1,2)pyrimidine
LY 113174
LY-113174
Molecular FormulaC17H10Cl2N2
Molecular Weight313.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C3=C(C=C(C=C3)Cl)C4=NC=NC=C24)Cl
InChIInChI=1S/C17H10Cl2N2/c18-11-3-1-10(2-4-11)16-13-6-5-12(19)7-14(13)17-15(16)8-20-9-21-17/h1-9,16H
InChIKeyZKGILAGEAKMIIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LY113174 (CAS 112959-07-6): A Preclinical Nonsteroidal Aromatase Inhibitor with Defined Differentiation


LY113174 (CAS 112959-07-6) is a small-molecule compound belonging to the indenopyrimidine class [1]. It functions as a potent, orally active, nonsteroidal aromatase inhibitor, a mechanism that reduces estrogen biosynthesis by blocking the conversion of androgens to estrogens . As a preclinical tool compound, its primary utility is as a reference standard in in vitro and in vivo studies of estrogen-dependent pathways, not as a clinical therapeutic .

Why Substituting LY113174 with Another In-Class Aromatase Inhibitor Compromises Preclinical Data Integrity


While LY113174 shares the same primary mechanism of action as other nonsteroidal aromatase inhibitors (NSAIs) like its predecessor LY56110, its unique structural evolution into an indenopyrimidine core confers a critically different pharmacological profile [1]. This differentiation is not merely about potency but hinges on a specific combination of on-target activity, metabolic stability, and crucially, a reduced liability for inducing hepatic microsomal enzymes [2]. Direct substitution with a more potent clinical AI like Letrozole (IC50 = 11.5 nM) or a less differentiated preclinical analog would introduce confounding variables in PK/PD studies, invalidating historical data comparisons and potentially misrepresenting off-target effects in sensitive in vivo models [1].

Quantitative Evidence for LY113174 Differentiation: A Comparator-Based Guide for Scientific Selection


LY113174 vs. LY56110: Reduced Liability for Hepatic Enzyme Induction

The primary differentiation of LY113174 lies in its improved safety pharmacology profile relative to its predecessor, LY56110. While both are potent aromatase inhibitors, LY113174 was specifically designed to overcome the unacceptable enzyme induction profile of LY56110. The core evidence demonstrates that LY113174 is 'far less potent than LY56110 with respect to induction of hepatic microsomal enzymes' [1]. This reduction in off-target liver enzyme induction is a critical parameter for in vivo studies.

Drug Metabolism Toxicology Aromatase Inhibition Hepatotoxicity

LY113174 vs. LY56110: Improved Metabolic Stability (Acceptable Half-Life)

Another critical liability of the predecessor compound, LY56110, was its 'unacceptably long half-life' [1]. In a direct comparison, LY113174 was developed to address this and was found to exhibit an 'acceptable biological half-life' [1]. This distinction is fundamental for designing repeat-dose in vivo efficacy and toxicology studies.

Pharmacokinetics Drug Discovery ADME Metabolic Stability

LY113174 vs. Fenarimol: Significant Improvement in Aromatase Inhibitory Potency

The discovery program that led to LY113174 began with the agricultural fungicide fenarimol. In a cross-study comparison, LY113174 demonstrates a profound, quantitative improvement in target engagement. Fenarimol inhibited rat ovarian microsome aromatase with an IC50 of 4.1 μM [1]. In contrast, LY113174 achieves an IC50 of 24 nM against the same target [1].

Enzyme Inhibition Potency Structure-Activity Relationship Aromatase

LY113174 vs. LY56110: No Effect on Cholesterol Side-Chain Cleavage

While the primary source does not provide a direct comparator for this parameter, it establishes a critical selectivity baseline. LY113174 demonstrates a specific inhibitory profile, having 'no effect on cholesterol side-chain cleavage' [1]. This is an important differentiating factor from first-generation aromatase inhibitors like aminoglutethimide, which inhibits this enzyme and disrupts the synthesis of other essential steroids.

Selectivity Endocrinology Steroidogenesis Off-Target Effects

Validated Application Scenarios for LY113174 Based on its Differentiated Profile


In Vivo Studies of Estrogen-Dependent Physiology Requiring a Defined PK/PD Profile

LY113174 is the tool compound of choice for in vivo rodent studies (e.g., DMBA-induced mammary carcinoma models or testosterone-induced uterine weight assays) where the objective is to study the effects of aromatase inhibition without the confounding variables of excessive hepatic enzyme induction or an unacceptably long half-life [1]. Its oral activity and 'acceptable' half-life profile make it suitable for repeat-dosing regimens that require predictable drug exposure [1].

In Vitro and Cellular Assays Requiring a Validated and Potent Nonsteroidal Aromatase Inhibitor

As a validated reference compound with a well-documented IC50 of 24 nM in rat ovarian microsome assays [1], LY113174 serves as a reliable positive control or standard for in vitro aromatase inhibition studies. Its potent and selective mechanism allows for clear interpretation of results in cellular models of estrogen biosynthesis, free from the off-target effects associated with earlier, less selective inhibitors [1].

Reference Tool for Evaluating Novel Aromatase Inhibitor Candidates

Given its well-characterized differentiation from predecessors like fenarimol (potency) and LY56110 (safety/PK), LY113174 provides a valuable benchmark for SAR studies. Researchers can compare novel compounds against LY113174 to assess improvements not just in IC50, but also in critical parameters like microsomal enzyme induction potential and overall in vivo tolerability [1].

Quote Request

Request a Quote for LY113174

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.